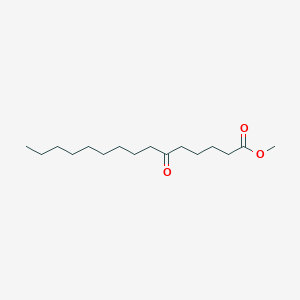

Methyl 6-oxopentadecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13328-28-4 |

|---|---|

Molecular Formula |

C16H30O3 |

Molecular Weight |

270.41 g/mol |

IUPAC Name |

methyl 6-oxopentadecanoate |

InChI |

InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-12-15(17)13-10-11-14-16(18)19-2/h3-14H2,1-2H3 |

InChI Key |

BXQOIXTXVGCICF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCC(=O)OC |

Synonyms |

6-Oxopentadecanoic acid methyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Oxopentadecanoate

Established Synthetic Pathways for Keto-Esters and Fatty Acid Methyl Esters

The synthesis of keto-esters and fatty acid methyl esters (FAMEs), the broader classes to which methyl 6-oxopentadecanoate belongs, is well-documented. These methods generally involve either chemical or biological catalysis.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a conventional and widely used method for producing methyl esters from carboxylic acids and methanol. This reaction, often a Fischer-Speier esterification, involves protonating the carboxylic acid to enhance its reactivity toward nucleophilic attack by the alcohol. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). acs.orgallenpress.com The process is reversible, and to drive the reaction towards the product side, an excess of the alcohol reactant is often used, or the water formed during the reaction is continuously removed. acs.org

For feedstocks with high free fatty acid (FFA) content, this acid-catalyzed step is crucial to convert FFAs into esters, preventing soap formation that would otherwise occur in subsequent base-catalyzed transesterification. acs.orgscispace.com Reaction conditions can be tailored; for instance, a convenient method uses commercial aqueous concentrated HCl, achieving a final concentration of 1.2% (w/v) in a methanol-toluene mixture, with reactions proceeding at 45°C overnight or more rapidly at 100°C for 1-1.5 hours. nih.gov While effective, these methods can be corrosive and require significant energy input for heating. monash.edu

Enzymatic Synthesis and Biocatalysis

As a greener and more sustainable alternative to chemical catalysis, enzymatic synthesis and biocatalysis have gained significant attention. monash.edu These methods operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. Lipases are the most common enzymes used for the synthesis of FAMEs and other esters. nih.govfrontiersin.org For instance, Candida antarctica lipase (B570770) B (CAL-B) is highly effective in catalyzing the transesterification of esters with alcohols to produce new esters, such as the synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com

Whole-cell biocatalysis offers further advantages by providing cofactor regeneration within the cell and eliminating the need for enzyme purification. nih.gov Engineered microorganisms, such as E. coli expressing monooxygenase systems, can perform regioselective oxidation of FAMEs to produce hydroxy- or keto-functionalized esters. nih.govresearchgate.net Ketoreductases (KREDs) are another class of enzymes utilized for the stereoselective synthesis of hydroxy-keto esters from diketo precursors, allowing for the production of highly pure chiral molecules. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for Esters

| Feature | Acid-Catalyzed Esterification | Enzymatic Synthesis and Biocatalysis |

|---|---|---|

| Catalysts | Strong acids (e.g., H₂SO₄, HCl) acs.org | Enzymes (e.g., Lipases, Ketoreductases) mdpi.comresearchgate.net |

| Reaction Conditions | High temperatures (45-100°C), potentially high pressure nih.govgoogle.com | Mild temperatures (e.g., 30-49°C), atmospheric pressure frontiersin.orgmdpi.com |

| Selectivity | Generally low | High (chemo-, regio-, and stereoselectivity) mdpi.comacs.org |

| Advantages | Robust, well-established, effective for high FFA feedstocks acs.org | Environmentally friendly, high purity products, minimal byproducts monash.eduacs.org |

| Disadvantages | Corrosive, energy-intensive, can produce artifacts nih.govmonash.edu | Higher catalyst cost, potential for enzyme deactivation frontiersin.org |

Targeted Synthesis of this compound and Related Oxo-Esters

While general methods for keto-ester synthesis are common, specific literature on the targeted synthesis of this compound (CAS No: 13328-28-4) is less prevalent. chemsrc.com However, its synthesis can be achieved through established reactions for constructing long-chain oxo-esters.

One documented approach involves the elongation of a fatty acid chain using Wittig chemistry. For instance, a derivative, methyl 15-oxopentadecanoate, has been synthesized via this route, indicating its applicability for creating a keto group at a specific position along a long alkyl chain. thieme-connect.com Other powerful methods for creating oxo-esters include ruthenium-catalyzed additions of carboxylic acids to propargylic alcohols, which form β-oxo esters in an atom-economic fashion. rsc.org Another strategy involves the reaction of silyl (B83357) enol ethers with dichlorobis(phenoxy)methane in the presence of a titanium tetrachloride (TiCl₄) catalyst to yield β-oxo esters. uni-muenchen.de

The synthesis of related oxo-esters, such as methyl 3-oxopentanoate (B1256331) and methyl 4-methyl-6-oxohexanoate, is well-established, providing further evidence of the chemical feasibility of producing such structures. sigmaaldrich.comchemsynthesis.com

Table 2: Potential Synthetic Strategies for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Type of Product | Reference |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde | General approach for C=C, adaptable for keto group synthesis | thieme-connect.com |

| Ruthenium Catalysis | Propargylic alcohols, Carboxylic acids, RuCl₂(η⁶-arene)(TPPMS) | β-Oxo esters | rsc.org |

| Silyl Enol Ether Acylation | Silyl enol ether, Dichlorobis(phenoxy)methane, TiCl₄ | β-Oxo esters | uni-muenchen.de |

| Oxidation of Hydroxy Esters | Hydroxy fatty acid ester, Oxidizing agent (e.g., PCC, DMP) | Oxo-ester | General Method |

Derivatization Strategies for Structural Modification and Functionalization

Once synthesized, the two primary functional groups of this compound—the ketone and the methyl ester—offer multiple avenues for derivatization and structural modification.

The ketone carbonyl group is a versatile handle for various transformations. It can be reduced to a secondary alcohol using selective reducing agents, which can introduce a new chiral center. Enzymatic reductions with ketoreductases or alcohol dehydrogenases are particularly effective for achieving high stereoselectivity. acs.orgnih.gov Further functionalization can occur at positions adjacent to the carbonyl. For example, palladium-catalyzed dehydrogenation can enable the functionalization of the β'-position of a β-keto ester. acs.orgfigshare.com

The methyl ester group can also be readily modified. The most common reaction is hydrolysis, either acid- or base-catalyzed, to yield the corresponding carboxylic acid, 6-oxopentadecanoic acid. This acid can then be activated and coupled with amines to form amides or with other alcohols to generate different esters. The esterification of fatty acids to their methyl esters is a standard derivatization technique to increase volatility for analysis by gas chromatography. sigmaaldrich.com This process typically involves a catalyst like boron trichloride (B1173362) in methanol. sigmaaldrich.com

Table 3: Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |

|---|---|---|---|

| Ketone | Reduction | NaBH₄, H₂ / Catalyst, Ketoreductases | Hydroxy ester |

| Ketone | Wittig Reaction | Phosphonium ylide | Alkene-containing ester |

| Ketone | Reductive Amination | Amine, H₂ / Catalyst | Amino ester |

| Ester | Hydrolysis | H⁺ or OH⁻, H₂O | Keto-carboxylic acid |

| Ester | Transesterification | Alcohol, Acid/Base/Enzyme catalyst | New keto-ester |

| Ester | Amidation | Amine (after conversion to acid chloride) | Keto-amide |

| α-Position to Ester | C-H Functionalization | Organocatalysts, Electrophiles | α-Substituted keto-ester |

Advanced Analytical Techniques for Methyl 6 Oxopentadecanoate Research

Chromatographic Separations for Characterization and Purity Assessment

Chromatographic techniques are indispensable for isolating Methyl 6-oxopentadecanoate from complex mixtures and assessing its purity. Both gas and liquid chromatography offer unique advantages in the analysis of this and related oxo-esters.

Gas Chromatography (GC) Applications in Oxo-Ester Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs), including oxo-esters. sigmaaldrich.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative data and structural information. nih.govresearchgate.net The analysis of long-chain esters such as this compound by GC involves careful selection of stationary phases and temperature programming to achieve optimal separation.

For FAME analysis, capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Omegawax, Carbowax), are often employed. sigmaaldrich.com These columns separate compounds based on polarity. Alternatively, non-polar stationary phases like those with polymethylsiloxane can be used, which separate based on boiling point. researchgate.net The choice of column is critical for resolving complex mixtures of fatty acid derivatives. taylorfrancis.com

The typical workflow for analyzing an oil or fat sample involves an initial esterification or transesterification step to convert fatty acids and triglycerides into their more volatile methyl esters, followed by injection into the GC system. sigmaaldrich.com The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column based on their volatility and interaction with the stationary phase. sigmaaldrich.comnih.gov

Key Research Findings:

GC is highly effective for separating positional isomers of fatty acid derivatives. taylorfrancis.com

The use of polar capillary columns is standard for detailed FAME profiles, allowing separation based on the degree of unsaturation and the position of functional groups. researchgate.net

For complex samples, derivatization of the oxo group may be performed prior to GC analysis to improve chromatographic behavior and aid in mass spectrometric identification. researchgate.net

Studies on β-keto esters have shown that transesterification can sometimes occur during GC analysis, a factor that must be considered when interpreting results. researchgate.net

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Polar (e.g., SUPELCOWAX™ 10, 30 m x 0.53 mm, 0.50 µm film) or Non-polar (e.g., SLB®-5ms, 30 m x 0.25 mm, 0.25 µm film) | sigmaaldrich.com |

| Oven Program | Initial Temp: 70-100°C, Ramp: 5-15°C/min, Final Temp: 240-270°C | sigmaaldrich.comnih.gov |

| Carrier Gas | Helium or Hydrogen | sigmaaldrich.comnih.gov |

| Injector Temperature | 220-260°C | sigmaaldrich.comnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | sigmaaldrich.comjmchemsci.com |

High-Performance Liquid Chromatography (HPLC) in Related Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of less volatile or thermally sensitive compounds, making it a valuable tool for analyzing long-chain oxo-esters and related substances. nih.gov It is particularly useful for preparative scale separations and for analyzing compounds that may degrade under the high temperatures used in GC. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for lipid analysis, typically employing a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile, methanol, and water mixtures). nih.gov Separation is based on the hydrophobicity of the analytes.

A significant challenge in the HPLC analysis of keto-esters is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to poor peak shapes, such as broad or split peaks. chromforum.org Strategies to overcome this include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, averaged peak. chromforum.org

For complex mixtures containing both saturated and unsaturated oxo-esters, silver ion HPLC (Ag+-HPLC) is a specialized technique that can provide excellent separation. researchgate.netresearchgate.net In this method, the stationary phase is impregnated with silver ions, which interact reversibly with the double bonds of unsaturated compounds, allowing for their separation from saturated analogues. researchgate.net

Key Research Findings:

RP-HPLC is a competitive method for the characterization of fatty acids, especially on a preparative scale. nih.gov

The issue of keto-enol tautomerism in β-keto esters can be addressed by using mixed-mode columns or by adjusting chromatographic conditions like temperature and mobile phase pH. chromforum.org

Silver ion HPLC has been successfully used to isolate clean fractions of saturated and unsaturated oxo fatty acid methyl esters from complex samples like cheese, enabling further analysis by GC-MS. researchgate.netresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the precise molecular structure of this compound. Mass spectrometry provides information on molecular weight and fragmentation patterns, while nuclear magnetic resonance spectroscopy reveals the connectivity and chemical environment of atoms within the molecule.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a definitive technique for identifying fatty acid derivatives. sigmaaldrich.comnih.gov In GC-MS, after the components of a mixture are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For a fatty acid methyl ester like this compound, electron ionization (EI) is commonly used. The EI mass spectrum of a long-chain methyl ester typically shows a recognizable molecular ion peak (M+•), although it may be weak. More prominent are fragment ions resulting from specific cleavage patterns. A characteristic fragmentation for methyl esters is the McLafferty rearrangement, which produces a prominent ion at m/z 74. nih.gov Other significant fragments arise from cleavages along the aliphatic chain, particularly at the carbon-carbon bonds adjacent to the oxo group. The location of the carbonyl group in an oxo-ester can be determined by identifying the characteristic ions formed by α-cleavage on either side of the C=O group.

Key Research Findings:

GC-MS is a powerful tool for the structural elucidation of fatty acids and their derivatives from natural samples. nih.govresearchgate.net

The fragmentation pattern in EI-MS allows for the determination of the position of functional groups, such as the oxo group in keto-esters. researchgate.net

Derivatization of fatty acids into picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can be used to produce more structurally informative fragment ions, aiding in the definitive location of functional groups and double bonds. researchgate.net

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 270 | [M]⁺• (Molecular Ion) | - |

| 239 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) group |

| 199 | [CH₃(CH₂)₈CO]⁺ | α-cleavage C-C bond between C6 and C7 |

| 157 | [CH₃(CH₂)₈]⁺ | Cleavage with charge on the alkyl chain |

| 143 | [O=C(CH₂)₄COOCH₃]⁺ | α-cleavage C-C bond between C5 and C6 |

| 115 | [CH₃OCO(CH₂)₄]⁺ | Cleavage with charge on the ester-containing fragment |

| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty Rearrangement |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. aocs.org Both ¹H and ¹³C NMR provide critical information about the carbon skeleton and the environment of each atom.

For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the different types of protons in the molecule. aocs.org A sharp singlet around 3.6-3.7 ppm would be characteristic of the methyl ester (COOCH₃) protons. Protons on the carbons adjacent to the carbonyl groups (α-protons) would appear as triplets around 2.2-2.5 ppm. The long methylene (B1212753) chain ((CH₂)₈) would produce a large, complex signal around 1.2-1.6 ppm, and the terminal methyl group (CH₃) at the end of the alkyl chain would appear as a triplet around 0.9 ppm. aocs.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester and ketone groups would appear far downfield (typically >170 ppm for the ester and >200 ppm for the ketone). The carbon of the methoxy group would be observed around 51 ppm, while the carbons of the long methylene chain would resonate in the 20-40 ppm range.

Key Research Findings:

¹H NMR is routinely used to confirm the structure of fatty acid methyl esters, with characteristic chemical shifts for the methyl ester group, α-methylene protons, the bulk methylene chain, and the terminal methyl group. aocs.orgsciepub.com

Quantitative ¹H NMR (qNMR) can be used to determine the composition of FAME mixtures. sciepub.com

The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local chemical environment, allowing for unambiguous structural assignment. aocs.org

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOCH₃ | ~3.67 (s) | ~51.5 |

| C(O)O- | - | ~174 |

| -CH₂-COO- (C2) | ~2.30 (t) | ~34 |

| -CH₂-CO- (C5) | ~2.42 (t) | ~42 |

| -CO- (C6) | - | ~211 |

| -CH₂-CO- (C7) | ~2.42 (t) | ~42 |

| -(CH₂)₇- (C8-C14) | ~1.25 (m) | ~22-32 |

| CH₃- (C15) | ~0.88 (t) | ~14 |

Note: s = singlet, t = triplet, m = multiplet. Predicted values are estimates and may vary based on solvent and experimental conditions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Methyl 6 Oxopentadecanoate and Analogues

Theoretical Frameworks for SAR and QSAR in Chemical Biology

Structure-Activity Relationship (SAR) studies investigate the connection between a molecule's three-dimensional structure and its biological activity. This qualitative approach helps identify key chemical features, or pharmacophores, that are crucial for a molecule's function. By systematically modifying a lead compound's structure—such as altering functional groups, changing chain lengths, or introducing rings—researchers can deduce which parts of the molecule are important for its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) represents a more advanced, computational extension of SAR. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities. The fundamental premise of QSAR is that variations in the biological activity of a set of structurally related compounds are dependent on changes in their molecular properties. The general form of a QSAR model can be expressed as:

Activity = f (Molecular Descriptors) + error

These molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, including:

Hydrophobic properties: Often represented by LogP (the logarithm of the partition coefficient between octanol and water), which indicates a molecule's lipophilicity.

Electronic properties: These describe how charge is distributed in a molecule, including parameters like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

By developing a robust QSAR model, scientists can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of molecules with desired properties.

Investigating Molecular Structural Features and Their Functional Correlations

While specific SAR studies on Methyl 6-oxopentadecanoate are not extensively documented in publicly available literature, the functional contributions of its core structural features can be inferred from studies on analogous long-chain fatty acid esters and keto esters. The key features of this compound include its long hydrocarbon tail, the position of the ketone (oxo) group, and the methyl ester head.

The Aliphatic Chain: The 15-carbon chain (pentadecanoate) makes the molecule significantly lipophilic. In fatty acid esters, the length of the carbon chain is known to heavily influence physical properties like density, viscosity, and melting point. mdpi.com This lipophilicity is critical for its ability to interact with and traverse nonpolar environments, such as cell membranes. Variations in chain length would directly modulate its hydrophobic character, affecting how it partitions into different biological compartments.

The Methyl Ester Group: The ester functional group is a common motif in bioactive molecules. nih.gov It contains a polar carbonyl oxygen that can act as a hydrogen bond acceptor, enabling interactions with biological targets like proteins or enzymes. The methyl group itself is relatively small and non-polar. In studies of similar compounds, the nature of the alcohol moiety in the ester can impact properties like oxidative stability and low-temperature behavior. mdpi.com

Table 1: Structural Features of this compound and Their Potential Functional Roles This table is based on general principles observed in analogous fatty acid esters and keto esters.

| Structural Feature | Description | Potential Functional Influence |

|---|---|---|

| Aliphatic Chain | 15-carbon saturated chain | Governs lipophilicity, membrane permeability, and van der Waals interactions. Chain length directly impacts hydrophobic character. |

| Methyl Ester Group | Terminal -C(=O)OCH₃ group | Acts as a polar head. The carbonyl oxygen can be a hydrogen bond acceptor. Influences solubility and metabolic stability. |

| 6-Oxo Group | Carbonyl group at the 6th carbon | Introduces a polar, hydrogen bond-accepting site within the aliphatic chain, influencing molecular conformation and potential interactions with biological targets. |

Computational Approaches in Predicting Biological or Chemical Activity

Computational methods are indispensable for predicting the activity of molecules like this compound and for guiding the design of more effective analogues. These in silico techniques allow for the rapid screening of virtual libraries of compounds, saving significant time and resources.

Molecular Descriptors and QSAR Modeling: A primary step in computational analysis is the calculation of molecular descriptors. For a series of analogues of this compound, a QSAR model could be developed to predict a specific biological activity (e.g., antimicrobial or anti-inflammatory effects, which are common for fatty acid derivatives). nih.govjmaterenvironsci.com Key descriptors would likely include:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as charge distributions, dipole moments, and orbital energies. These are particularly useful for describing the reactivity of the ester and ketone carbonyl groups. nih.gov

Geometrical Descriptors: Parameters related to the 3D shape of the molecule, such as surface area and volume.

For instance, a hypothetical QSAR study might investigate how varying the chain length or the position of the oxo group affects activity. By correlating these structural changes with activity data, a predictive model can be built.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues This table presents a hypothetical dataset for illustrative purposes to show how a QSAR study would be structured. Activity values are arbitrary.

| Compound | Chain Length (n) | Oxo Position | LogP (Calculated) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Methyl 4-oxotridecanoate | 13 | 4 | 4.5 | 25 |

| Methyl 6-oxotridecanoate | 13 | 6 | 4.5 | 18 |

| This compound | 15 | 6 | 5.5 | 12 |

| Methyl 8-oxopentadecanoate | 15 | 8 | 5.5 | 22 |

Molecular Docking: If a specific biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how this compound and its analogues bind to it. Docking algorithms place a virtual model of the ligand (the compound) into the active site of the target protein and calculate a "docking score," which estimates the binding affinity. This technique can reveal key interactions, such as hydrogen bonds formed by the ester or ketone oxygens, and hydrophobic interactions involving the aliphatic tail. This provides a structural basis for the observed SAR and can guide the rational design of new compounds with improved binding. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. For a flexible molecule like this compound, MD is crucial for understanding how it adapts its shape to fit within a binding pocket.

Through the integrated use of these computational tools, researchers can build a comprehensive understanding of the SAR and QSAR for this compound and its analogues, enabling the prediction of their properties and the design of novel, functional molecules.

Biological and Biochemical Activities of Methyl 6 Oxopentadecanoate: in Vitro and Mechanistic Insights

Evaluation of In Vitro Bioactivity of Oxo-Esters and Related Compounds

Studies on various β-keto esters have demonstrated their potential as antimicrobial agents. The mechanism of action for some of these compounds is thought to involve the inhibition of quorum sensing, a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. By interfering with these signaling pathways, β-keto esters can disrupt bacterial pathogenicity.

Interactive Data Table: In Vitro Bioactivity of Related Compound Classes

| Compound Class | Observed In Vitro Bioactivity | Example Organisms/Assays |

| β-Keto Esters | Antibacterial (Quorum Sensing Inhibition) | Pseudomonas aeruginosa, Staphylococcus aureus |

| Fatty Acid Methyl Esters | Antimicrobial, Antioxidant | Various bacteria, fungi, DPPH assay |

This table represents general findings for the compound classes and not for Methyl 6-oxopentadecanoate specifically.

Elucidation of Potential Mechanisms of Action at the Molecular Level

Detailed mechanistic studies that specifically elucidate the molecular pathways affected by this compound are currently lacking. However, based on the chemical structure of oxo-esters, some potential mechanisms of action can be hypothesized, which would require experimental validation.

The carbonyl groups in oxo-esters are electrophilic and could potentially interact with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. Such covalent or non-covalent interactions could lead to the inhibition of enzyme activity or the disruption of protein function. For instance, the inhibition of enzymes involved in critical metabolic or signaling pathways is a common mechanism for bioactive molecules.

Additionally, the lipophilic nature of long-chain esters like this compound suggests that they may interact with cellular membranes. This interaction could alter membrane fluidity, permeability, or the function of membrane-bound proteins, leading to downstream cellular effects. The specific nature and consequences of such interactions would depend on the precise structure of the molecule and the composition of the target membrane.

Intermolecular Interactions and Target Identification Research

To date, there are no published studies that have identified specific molecular targets for this compound. Target identification is a critical step in understanding the mechanism of action of a bioactive compound and typically involves techniques such as affinity chromatography, proteomics, or genetic screens.

In the broader context of keto-esters, computational studies and molecular docking simulations have been employed to predict potential protein targets and to understand the intermolecular interactions that may govern binding. These in silico approaches can provide valuable insights into the potential binding modes and affinities of a ligand to a protein's active site. The primary forces driving such interactions often include hydrogen bonding, hydrophobic interactions, and van der Waals forces. For oxo-esters, the carbonyl oxygen can act as a hydrogen bond acceptor, while the hydrocarbon chain can engage in hydrophobic interactions with nonpolar pockets on a protein surface.

Future research employing these and other target identification methodologies will be essential to uncover the specific molecular partners of this compound and to validate any predicted interactions, thereby paving the way for a clearer understanding of its biological role.

Metabolic Pathways and Biosynthesis of Methyl 6 Oxopentadecanoate in Biological Systems

Exploration of Biosynthetic Routes for Fatty Acid Derivatives and Keto-Esters

The biosynthesis of a compound like Methyl 6-oxopentadecanoate, an odd-chain fatty acid derivative, likely involves modifications of the conventional fatty acid synthesis (FAS) or polyketide synthesis (PKS) pathways.

Fatty Acid Synthase (FAS) Pathway: Standard fatty acid synthesis in most organisms produces even-chain fatty acids. wikipedia.orgethz.ch The biosynthesis of an odd-chain fatty acid like the pentadecanoate (B1260718) backbone would typically start with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA. tripod.com The subsequent elongation would proceed via the addition of two-carbon units from malonyl-CoA. wikipedia.org The introduction of the keto group at the C-6 position is a key modification. This could occur through the action of a specific ketosynthase domain within a modular polyketide synthase (PKS) or through post-synthesis modification of the fatty acid chain by a dedicated ketoreductase/dehydrogenase. wikipedia.orgnih.govacs.org

Polyketide Synthase (PKS) Pathway: Assembly-line polyketide synthases are multifunctional enzymes that build complex organic molecules in a modular fashion. nih.govacs.org A hypothetical PKS module for the synthesis of the 6-oxopentadecanoate backbone could be envisioned. The process would begin with a starter unit, likely propionyl-CoA, loaded onto the first module. Subsequent modules would add malonyl-CoA extender units. A specific module, likely the third or fourth in the assembly line, would contain a ketoreductase (KR) domain that is either inactive or functions as a dehydrogenase to introduce the keto group at the C-6 position. wikipedia.orgacs.orgacs.org

Table 1: Comparison of Potential Biosynthetic Pathways

| Feature | Fatty Acid Synthase (FAS) Pathway | Polyketide Synthase (PKS) Pathway |

| Primer Unit | Propionyl-CoA for odd-chain | Propionyl-CoA or other starter units |

| Elongation Units | Malonyl-CoA | Malonyl-CoA, Methylmalonyl-CoA, etc. |

| Keto Group Introduction | Post-synthesis modification by dehydrogenase | Programmed by a specific module's domains (e.g., inactive KR) |

| Product Release | Thioesterase domain releases the fatty acid | Thioesterase domain releases the polyketide |

Enzymatic Studies on the Formation or Transformation of this compound

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group. This esterification can be catalyzed by several types of enzymes.

S-adenosylmethionine (SAM)-dependent Methyltransferases: These enzymes are widely distributed in nature and are responsible for the methylation of a vast array of substrates, including carboxylic acids. nih.govebi.ac.ukrsc.org A specific SAM-dependent methyltransferase could recognize 6-oxopentadecanoic acid as its substrate and catalyze the transfer of a methyl group from SAM to form the methyl ester. nih.gov Juvenile hormone acid O-methyltransferase from Drosophila melanogaster (DmJHAMT), for instance, has a broad substrate specificity for fatty acids ranging from C12 to C16. nih.gov

Lipase-Catalyzed Esterification: Lipases are another class of enzymes capable of catalyzing esterification reactions, often in non-aqueous environments. google.comacs.orgnih.govnih.gov The reaction involves the condensation of an alcohol (in this case, methanol) with a carboxylic acid (6-oxopentadecanoic acid). nih.gov This process, known as transesterification when starting from another ester, is a versatile method for producing various esters. google.comacs.org

Table 2: Key Enzymes in the Hypothetical Biosynthesis

| Enzyme Class | Potential Role | Substrate(s) | Product |

| Fatty Acid/Polyketide Synthase | Carbon chain assembly | Propionyl-CoA, Malonyl-CoA | 6-oxopentadecanoyl-ACP |

| Dehydrogenase/Ketoreductase | Keto group formation | Hydroxyacyl intermediate | Ketoacyl intermediate |

| Thioesterase | Release of the fatty acid | 6-oxopentadecanoyl-ACP | 6-oxopentadecanoic acid |

| SAM-dependent Methyltransferase | Methyl ester formation | 6-oxopentadecanoic acid, SAM | This compound |

| Lipase (B570770) | Methyl ester formation | 6-oxopentadecanoic acid, Methanol | This compound |

Degradation Pathways and Biotransformation Studies

The degradation of this compound would likely begin with the hydrolysis of the methyl ester back to 6-oxopentadecanoic acid, a reaction that can be catalyzed by esterases. The resulting odd-chain keto fatty acid would then enter the β-oxidation pathway.

β-Oxidation of Odd-Chain Fatty Acids: The degradation of odd-chain fatty acids proceeds through the same enzymatic steps as even-chain fatty acids, with cycles of oxidation, hydration, oxidation, and thiolysis, each cycle removing a two-carbon acetyl-CoA unit. tripod.comourbiochemistry.comnih.govlibretexts.orgaocs.org For a 15-carbon chain, this would occur for six cycles. The presence of the keto group at the C-6 position might require specific enzymes for its reduction or removal before β-oxidation can proceed past that point. If β-oxidation proceeds, the final cycle would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. ourbiochemistry.comnih.gov The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. nih.govaocs.org

Biotransformation by Microorganisms: Microorganisms are known to biotransform a wide variety of organic compounds, including esters and ketones. nih.govresearchgate.netinteresjournals.org Various bacteria and fungi possess enzymes that can hydrolyze esters and metabolize the resulting fatty acids. nih.gov The degradation of fatty acid methyl esters has been observed in various microbial species. taylorandfrancis.com It is plausible that certain microorganisms could utilize this compound as a carbon source, initiating its degradation through ester hydrolysis followed by fatty acid oxidation pathways.

Natural Occurrence and Isolation Methodologies for Methyl 6 Oxopentadecanoate

Identification of Natural Sources of Related Keto-Esters or Fatty Acid Derivatives

Keto fatty acids and their ester derivatives are found across various biological systems, from microorganisms to plants and animals. They are often products of lipid metabolism and can play various roles in biological processes.

Long-chain fatty acids and their derivatives are fundamental components of dietary fats, typically existing as esters in triglycerides. nih.gov Natural sources are rich and varied, including plants, marine organisms, and animal tissues.

Plant Kingdom: Plants are a significant source of diverse fatty acid derivatives, including keto acids. For instance, α-hydroxy acids (2-hydroxy acids) are found in various plants. gerli.com The leaves of angiosperms and gymnosperms can be distinguished by the presence of specific hydroxylated fatty acids like 14-hydroxytetradecanoic acid and isomers of dihydroxyhexadecanoic acid. gerli.com The biomass utilized for lipid extraction from plants includes leaves, fruits, seeds, stems, and roots. nih.gov

Marine Organisms: Marine environments are a rich reservoir of unique lipids. ω-Hydroxy acids are key components of the cell walls of green algae (algaenan). gerli.com Marine invertebrates and microalgae are also promising sources of various lipids, including fatty acids with potential antimicrobial properties. nih.govdal.ca The marine zooplankton Calanus finmarchicus, for example, is harvested for its oil, which is rich in wax esters composed of fatty acids and fatty alcohols. nih.gov

Animal Kingdom: In animals, keto fatty acids and their derivatives are involved in numerous metabolic pathways. The testis and spermatozoa of boars and rats contain sphingomyelin (B164518) with 2-hydroxylated very-long-chain fatty acids. gerli.com Additionally, 2-hydroxyoleic acid has been a subject of study for its potent biological activities. gerli.com

The following table summarizes natural sources of related fatty acid derivatives.

Table 1: Natural Sources of Related Fatty Acid Derivatives

| Category | Source Example | Compound Class/Example | Reference(s) |

|---|---|---|---|

| Plants | Angiosperms & Gymnosperms | 14-hydroxytetradecanoic acid, Dihydroxyhexadecanoic acid | gerli.com |

| Various Plants | α-Hydroxy acids | gerli.com | |

| Marine Organisms | Green Algae | ω-Hydroxy acids | gerli.com |

| Marine Invertebrates & Algae | Antimicrobial Lipids, Fatty Acids | nih.gov | |

| Calanus finmarchicus | Wax Esters (Fatty acids and fatty alcohols) | nih.gov |

| Animals | Boar & Rat Testis/Spermatozoa | 2-Hydroxylated very-long-chain fatty acids | gerli.com |

Extraction and Isolation Techniques from Biological Matrices

The isolation of specific keto-esters like methyl 6-oxopentadecanoate from biological materials involves a multi-step process that includes extraction, separation, and identification.

Extraction: The initial step is typically a lipid extraction from the biological matrix. This is commonly achieved using organic solvents. The choice of solvent depends on the polarity of the target lipids. Common methods include:

Soxhlet Extraction: This technique uses solvents like n-hexane to extract lipids from solid samples, such as powdered plant leaves. arcjournals.org

Solvent Extraction: A mixture of polar and non-polar solvents is often used to extract a broad range of lipids. Common solvents include chloroform, methanol, dichloromethane, and hexane. nih.gov Liquid/liquid extractions are frequently performed to obtain total lipid extracts. nih.gov

Derivatization: Fatty acids are often non-volatile. To make them suitable for analysis by gas chromatography, they are converted into more volatile ester forms, most commonly methyl esters. This process is known as derivatization or trans-esterification. arcjournals.orgnih.gov For example, an extract can be treated with methanolic NaOH followed by boron trifluoride to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). arcjournals.org

Separation and Isolation: Once the lipid extract is obtained and derivatized, various chromatographic techniques are employed to separate the complex mixture into individual components.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a valuable tool for isolating pure fatty acids or simplifying complex mixtures for further analysis. mdpi.com

Solid-Phase Extraction (SPE): SPE is used to separate different lipid classes. For instance, it can be used to isolate wax esters from other lipids and then to separate the fatty acids from fatty alcohols after hydrolysis of the wax esters. nih.gov

Column Chromatography: This is a standard purification technique used after synthesis or extraction to isolate the target compound from byproducts or other components of the mixture. nih.gov

Identification and Analysis: The final step is the identification and structural elucidation of the isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most frequently used method for the analysis of fatty acid methyl esters. mdpi.com The gas chromatograph separates the volatile compounds, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, which allows for their identification by comparing the spectra with reference libraries like the National Institute of Standards and Technology (NIST) library. arcjournals.orgmdpi.com

The following table outlines the general workflow for isolating fatty acid derivatives.

Table 2: General Workflow for Extraction and Isolation of Fatty Acid Derivatives

| Step | Technique | Description | Reference(s) |

|---|---|---|---|

| 1. Extraction | Solvent Extraction (e.g., Soxhlet) | Use of organic solvents (e.g., n-hexane) to extract total lipids from the biological source material. | nih.govarcjournals.org |

| 2. Derivatization | Methylation | Conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for GC analysis. | arcjournals.org |

| 3. Separation/Isolation | Chromatography (HPLC, SPE) | Separation of the complex lipid mixture into simpler fractions or pure compounds based on physical properties like polarity and size. | nih.govmdpi.com |

| 4. Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile FAMEs and their identification based on mass spectra compared to spectral libraries. | arcjournals.orgmdpi.com |

Research Applications and Potential Areas of Investigation for Methyl 6 Oxopentadecanoate

Role as Chemical Precursors or Intermediates in Organic Synthesis

Methyl 6-oxopentadecanoate, a bifunctional molecule containing both a ketone and a methyl ester group, serves as a versatile precursor in organic synthesis. These functional groups provide multiple reactive sites for constructing more complex molecular architectures. Ketones and esters are widely utilized as intermediates in the synthesis of pharmaceuticals and other high-value organic compounds. news-medical.net

The reactivity of this compound is centered around its two primary functional groups:

The Ketone Group: The carbonyl carbon of the ketone is electrophilic and susceptible to nucleophilic attack. The adjacent methylene (B1212753) groups (alpha-carbons) are acidic and can be deprotonated to form enolates, which are powerful nucleophiles for forming new carbon-carbon bonds.

The Ester Group: The ester moiety can undergo reactions such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or transesterification with other alcohols. researchgate.net It can also react with organometallic reagents to form tertiary alcohols.

This dual functionality allows for a range of synthetic transformations. For instance, the ketone can be targeted for reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations, while the ester group can be independently modified. This strategic manipulation is fundamental in multi-step syntheses. Recent advances in C-H activation catalysis are expanding the synthetic utility of ketones and esters, allowing for modifications at sites previously considered unreactive. news-medical.net This progress suggests that the long aliphatic chain of this compound could also be functionalized, further increasing its value as a synthetic intermediate.

Specific transformations involving β-keto esters, which share reactivity patterns, are crucial in the synthesis of complex natural products and medicinally important heterocyclic compounds. researchgate.netbeilstein-journals.org These reactions often involve leveraging both the electrophilic and nucleophilic nature of the molecule. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Ketone Reactions | ||

| Aldol Condensation | Base (e.g., LDA), Aldehyde/Ketone | β-Hydroxy keto ester |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene-containing ester |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Amino ester |

| Reduction | Reducing Agent (e.g., NaBH4) | Methyl 6-hydroxypentadecanoate |

| Ester Reactions | ||

| Hydrolysis | Acid or Base (e.g., NaOH, H2O) | 6-Oxopentadecanoic acid |

| Reduction | Strong Reducing Agent (e.g., LiAlH4) | 1,6-Hexadecanediol derivative |

| Transesterification | Alcohol, Acid/Base Catalyst | Different alkyl 6-oxopentadecanoate |

| Grignard Reaction | Organomagnesium Halide (e.g., CH3MgBr) | Tertiary alcohol |

Potential in Material Science and Bio-based Product Development

The structure of this compound, featuring a long aliphatic chain and two functional groups, makes it a candidate for the development of novel bio-based materials and polymers. nih.govarkema.com The growing demand for sustainable alternatives to petroleum-derived products has spurred research into using renewable feedstocks for material synthesis. mdpi.combiosc.de

The ketone and ester functionalities can serve as reactive handles for polymerization reactions. For instance, keto-functionalized polymers can act as scaffolds for creating complex macromolecular structures through reactions like oxime ligation. nih.govresearchgate.netnih.gov This allows for the conjugation of other molecules to the polymer backbone, creating materials with tailored properties. nih.govresearchgate.net

Potential applications in material science include:

Poly(keto-esters): Molecules containing both ketone and ester groups can be used to synthesize poly(keto-esters). These polymers can have their carbonyl groups converted to oxycarbonyl groups, altering the material's physical characteristics. google.com

Bio-based Polyesters and Polyamides: The carboxylic acid derived from the hydrolysis of this compound could be used as a monomer for producing polyesters or polyamides. Its long, non-polar chain would impart flexibility and hydrophobicity to the resulting polymer.

Functional Additives: Long-chain esters are used as bio-based plasticizers and lubricants. arkema.com this compound or its derivatives could potentially serve a similar function, improving the properties of other bio-polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs). biosc.de

The development of such materials from renewable sources aligns with the principles of a circular economy and sustainable chemistry. mdpi.com

Table 2: Potential Material Science Applications

| Application Area | Potential Role of this compound | Resulting Material Type |

| Polymer Synthesis | Monomer precursor after modification | Bio-based polyester, Polyamide, Poly(keto-ester) google.com |

| Polymer Modification | Reactive scaffold for side-chain conjugation | Functionalized polymers with tailored properties researchgate.netnih.gov |

| Additives | Plasticizer or lubricant | Blended bioplastics with enhanced flexibility arkema.com |

| Coatings & Resins | Component in alkyd resins or coatings | Bio-based surface coatings |

Use as Analytical Standards or Reference Materials

In analytical chemistry, reference materials are crucial for ensuring the accuracy and reliability of measurement results. scientificlabs.co.uk Certified Reference Materials (CRMs) are produced and certified under rigorous standards like ISO 17034 and are traceable to primary materials from national metrology institutes. sigmaaldrich.com

Fatty Acid Methyl Esters (FAMEs) are widely used as analytical standards, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). scientificlabs.co.uk For example, Methyl heptadecanoate is a common internal standard for the GC analysis of fats and oils, including those used in biodiesel production. scientificlabs.co.uksigmaaldrich.com These standards are essential for both qualitative identification (by retention time) and quantitative analysis of fatty acids in complex mixtures.

While specific use of this compound as a certified standard is not widely documented, its properties as a long-chain keto-FAME make it a potential candidate for such applications, especially in specialized analyses.

Potential uses include:

Internal Standard: In the analysis of long-chain keto-fatty acids, which are found in certain microorganisms or as oxidation products in oils, this compound could serve as an ideal internal standard due to its structural similarity to the analytes of interest. nih.govaocs.org

Chemotaxonomic Marker: The analysis of mycolic acids, which can contain keto functional groups, is important for characterizing bacteria like Mycobacterium. nih.gov Keto-FAMEs could be used as reference markers in techniques like MALDI-TOFMS or GC-MS for identifying these bacterial components. nih.gov

Method Development: As a pure substance with a defined structure, it can be used to develop and validate new analytical methods for detecting and quantifying keto-lipids in various biological or industrial samples.

The availability of such a compound as a high-purity analytical standard would support research in lipidomics, food science, and microbiology.

Exploratory Studies in Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a protein or other biological target to study its function in a cellular environment. researchgate.net The design of such probes often starts from a molecule that shows some interaction with a biological system.

Molecules with structures similar to this compound, such as β-keto esters, have been investigated for their potential to interfere with bacterial communication systems known as quorum sensing (QS). mdpi.com For example, certain β-keto esters have been designed based on the structure of natural bacterial autoinducers and have shown potential as QS inhibitors. researchgate.net

While this compound itself has not been established as a chemical probe, its bifunctional nature provides a scaffold that could be modified for such purposes. Exploratory studies could involve:

Synthesis of Analog Libraries: A series of analogs could be synthesized by modifying the alkyl chain length or reacting at the ketone or ester functional groups. These libraries could then be screened for biological activity, for instance, as potential antibacterial agents that inhibit QS proteins. mdpi.com

Attachment of Reporter Tags: The ketone functionality can be used as a chemical handle to attach reporter groups. For example, it can react with an aminooxy-containing fluorescent dye or a biotin (B1667282) tag via oxime ligation. nih.govresearchgate.net The resulting tagged molecule could be used to visualize or isolate its cellular binding partners.

Mimicking Natural Ligands: The long fatty acid-like chain is a feature of many biological signaling molecules. The compound could be explored as a simple mimic of natural ligands to probe enzymes involved in fatty acid metabolism or signaling pathways.

The development of a chemical probe from a starting molecule like this compound would require extensive characterization of its potency, selectivity, and mechanism of action within a biological system.

Challenges and Future Research Directions in Methyl 6 Oxopentadecanoate Studies

Methodological Advancements in Synthesis and Analysis

A primary hurdle in studying Methyl 6-oxopentadecanoate is the lack of commercially available standards and established methodologies for its synthesis and detection. Future progress is contingent on significant advancements in these areas.

Synthesis: The creation of pure this compound is essential for its biological evaluation. Current synthetic routes for long-chain fatty acid esters often involve multiple steps and may lack specificity. researchgate.netrsc.org Future research must focus on developing efficient, stereoselective synthetic strategies. A key challenge is the precise placement of the ketone group at the C-6 position. Modern approaches, such as enzymatic and whole-cell biocatalysis, offer promising avenues for achieving high specificity and yield. rwth-aachen.de For instance, engineered P450 monooxygenases could be tailored to selectively oxidize the fatty acid chain at a specific carbon, followed by esterification. rwth-aachen.de

Analysis: Detecting and quantifying this compound in complex biological matrices requires highly sensitive and specific analytical techniques. Mass spectrometry (MS), coupled with chromatographic separation, is the cornerstone of modern lipid analysis. nih.govnih.gov However, challenges remain in distinguishing between isomers and accurately quantifying low-abundance species.

Future analytical workflows will need to overcome these issues. High-resolution mass spectrometry (HRMS) can provide the accuracy needed to determine the elemental composition, while tandem MS (MS/MS) helps in structural elucidation. acs.org Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are well-suited for this purpose. jst.go.jp Pre-column derivatization, a process that modifies the molecule to improve its chromatographic behavior and ionization efficiency, may be necessary for robust quantification. jst.go.jpnih.gov

Table 1: Potential Analytical Methods for this compound

| Technique | Purpose | Advantages | Challenges |

|---|---|---|---|

| GC-MS | Quantification & Identification | High chromatographic resolution for isomers. | Requires derivatization to increase volatility. |

| LC-HRMS | Identification & Quantification | High mass accuracy; suitable for complex mixtures. | Isomer separation can be difficult. |

| LC-MS/MS | Targeted Quantification & Structure | High sensitivity and specificity. | Requires authentic standards for method development. |

| Ion Mobility-MS | Isomer Separation | Can separate molecules based on shape. | Adds complexity to data analysis. |

Comprehensive Elucidation of Biological Roles and Mechanisms

The biological function of this compound is currently unknown. Research into its parent fatty acid, pentadecanoic acid (C15:0), has revealed benefits for cardiometabolic, liver, and immune health, suggesting it may be an essential nutrient. nih.govyoutube.com It is plausible that this compound, as a metabolite or derivative, could possess unique bioactive properties or serve as an intermediate in metabolic pathways.

Future investigations should aim to uncover these roles. A recent study on saturated oxo-fatty acids (SOFAs) found that certain oxostearic acids exhibited potent cell growth-inhibitory activity in human cancer cell lines. acs.orgacs.org Specifically, they were found to suppress the expression of STAT3 and c-myc, which are key regulators of cell proliferation. acs.org A critical research direction would be to screen this compound for similar anticancer, anti-inflammatory, or metabolic regulatory activities using various human cell-based assays. nih.gov

Understanding the mechanism of action is paramount. If biological activity is confirmed, subsequent studies must explore the molecular targets and pathways involved. For example, investigations could assess whether this compound acts as a ligand for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by other fatty acids and play crucial roles in lipid metabolism and inflammation. nih.gov

Expansion of Structure-Activity Relationship Databases

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net For this compound, establishing an SAR profile is a long-term goal that first requires the synthesis and biological testing of a library of related analogues.

Future research should involve the systematic modification of the this compound structure. This would include:

Varying the position of the oxo group along the pentadecanoate (B1260718) chain.

Altering the length of the fatty acid chain.

Modifying the methyl ester to other alkyl esters.

Each analogue would need to be tested in a panel of biological assays to determine how these structural changes affect activity. This data is crucial for identifying the key chemical features required for a specific biological effect and for designing more potent or selective molecules in the future. nih.gov

The resulting SAR data must be curated and deposited into public lipidomics databases. Resources like LIPID MAPS, SwissLipids, and LipidBlast are vital for the lipid research community, but their coverage of oxo-fatty acids is limited. metwarebio.comcreative-proteomics.comoup.com Expanding these databases with comprehensive structural, spectral, and biological activity data for this compound and its analogues will empower researchers to identify these lipids in large-scale omics experiments and to better understand their functional significance. creative-proteomics.com

Table 2: Major Lipidomics Databases for SAR Data Curation

| Database | Key Features | Relevance to Oxo-Fatty Acid Research |

|---|---|---|

| LIPID MAPS | Comprehensive classification system, structural data, and tools. lipidmaps.org | A foundational repository for structural and classification data for newly characterized lipids. |

| SwissLipids | Expertly curated, links lipids to metabolism and proteins. | Useful for placing this compound within known metabolic pathways. |

| LipidBlast | In-silico generated MS/MS spectral libraries. creative-proteomics.com | Essential for improving the accuracy of lipid identification in mass spectrometry-based studies. |

| Human Metabolome DB (HMDB) | Contains detailed information on small molecule metabolites found in the human body. | Provides a broader metabolic context, linking lipid data to other metabolite pathways. |

Integration of Omics Technologies for Pathway Discovery

To fully understand the role of this compound, it must be placed within the broader context of cellular metabolism. "Omics" technologies, particularly metabolomics and lipidomics, are powerful tools for untargeted pathway discovery. nih.gov

Future research should employ untargeted lipidomics approaches to screen for the presence of this compound in various biological samples (e.g., plasma, tissues) under different physiological or pathological conditions. mdpi.com Its discovery in biological systems would be the first step in unraveling its metabolic origins and fate.

Stable isotope tracing offers a powerful method for mapping metabolic pathways. nih.gov For instance, cells or organisms could be supplied with isotopically labeled pentadecanoic acid (e.g., ¹³C-labeled C15:0) to trace its conversion into this compound and other downstream metabolites. This approach would provide definitive evidence of the metabolic connections and help identify the enzymes involved.

Ultimately, a multi-omics approach will be necessary for a complete picture. creative-proteomics.com By integrating lipidomics data with genomics (to identify potential synthesizing enzymes), transcriptomics (to see when these enzyme genes are expressed), and proteomics, researchers can build comprehensive models of the metabolic networks involving this compound. researcher.life This systems-level understanding will be critical for elucidating its regulatory functions and its potential as a biomarker or therapeutic target in human disease.

Q & A

Q. What are the optimal synthetic routes for Methyl 6-oxopentadecanoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves esterification of 6-oxopentadecanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternative routes include ketone-functionalized fatty acid methyl ester derivatization via oxidation of a precursor alcohol. To improve yields:

- Optimize stoichiometry (e.g., excess methanol to drive esterification) .

- Use inert atmospheres to prevent side reactions.

- Purify intermediates via column chromatography or fractional distillation.

Characterize intermediates and final products using NMR (¹H/¹³C) and FTIR to confirm ester and ketone functionalities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify ester (δ ~3.6 ppm for OCH₃) and ketone (δ ~2.1 ppm for C=O adjacent protons) groups. Integration ratios confirm molecular structure .

- FTIR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .

- Mass Spectrometry (EI-MS) : Molecular ion peak (m/z 284.4 for C₁₆H₂₈O₃) and fragmentation patterns validate the backbone structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of vaporization) of this compound across studies?

Methodological Answer: Discrepancies often arise from measurement techniques (e.g., static vs. dynamic vapor pressure methods). To address this:

- Conduct meta-analyses comparing data from standardized methods (e.g., gas chromatography vs. calorimetry) .

- Evaluate purity of samples in conflicting studies via HPLC or GC-MS, as impurities alter thermodynamic values .

- Use computational models (e.g., group contribution methods) to predict properties and cross-validate experimental data .

Q. What advanced computational methods can predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., ketone reactivity) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar/nonpolar solvents to predict hydrolysis or oxidation pathways .

- QSPR Models : Correlate structural descriptors (e.g., chain length, substituent positions) with observed reaction outcomes .

Q. How should researchers design experiments to address discrepancies in the reported kinetic stability of this compound under varying pH conditions?

Methodological Answer:

- Controlled Kinetic Studies : Perform hydrolysis experiments at fixed temperatures (e.g., 25°C) across pH 1–14. Monitor degradation via UV-Vis (ketone loss at 270 nm) or LC-MS .

- Statistical Analysis : Use Arrhenius plots to derive activation energies and compare with literature values. Apply ANOVA to assess significance of pH effects .

- Error Analysis : Quantify uncertainties in pH calibration and instrument precision to identify outliers .

Data Management and Reproducibility

Q. What strategies ensure reproducibility when scaling up this compound synthesis from laboratory to pilot plant settings?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) and identify critical scale-up factors .

- Documentation : Publish detailed protocols, including raw data and instrument calibration records, in supplementary materials .

Q. How can researchers integrate heterogeneous datasets (e.g., spectroscopic, thermodynamic) into a unified model for this compound?

Methodological Answer:

- Data Normalization : Convert all datasets to SI units and standardize metadata (e.g., temperature, pressure) .

- Machine Learning : Train models on curated datasets to predict missing properties (e.g., solubility) using features like chain length and functional groups .

- Open-Science Repositories : Share structured datasets in platforms like Zenodo or Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .

Critical Analysis of Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.